The synthesis of ONO-5334 involves multiple steps that begin with the preparation of key intermediates. The process typically includes:
ONO-5334 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical structure can be represented as follows:
The structure features a cycloheptane backbone, a thiazolidine ring, and hydrazine moieties, which are critical for its interaction with cathepsin K. The presence of these structural elements enhances the compound's selectivity and potency against the target enzyme .
ONO-5334 primarily acts through the inhibition of cathepsin K, which plays a significant role in osteoclast-mediated bone resorption. The mechanism involves:
Studies have demonstrated that ONO-5334 can significantly reduce bone resorption markers in animal models, indicating its efficacy in altering bone metabolism .
The mechanism of action of ONO-5334 revolves around its role as a cathepsin K inhibitor:
Clinical studies have shown that ONO-5334 effectively increases bone mineral density in postmenopausal women, highlighting its potential as a treatment for osteoporosis .
Key physical and chemical properties of ONO-5334 include:
These properties are essential for understanding how ONO-5334 behaves in biological systems and its formulation into therapeutic agents .
ONO-5334 has several scientific uses primarily focused on:
The ongoing research surrounding ONO-5334 continues to explore its full potential in clinical settings while assessing long-term safety and efficacy .
ONO-5334 (chemical name: N-((1S)-3-((2Z)-2-((4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazino)-2,3-dioxo-1-(tetrahydro-2H-pyran-4-yl)propyl)cycloheptanecarboxamide) is a potent, orally active small-molecule inhibitor of cathepsin K (CatK), a cysteine protease critical for bone matrix degradation. Its molecular formula is C₂₁H₃₄N₄O₄S, with a molecular weight of 438.59 g/mol [1]. ONO-5334 binds reversibly and competitively to the active site of CatK, forming hydrogen bonds and hydrophobic interactions with key residues (e.g., Gly66, Asn161, and Asp162) in the enzyme’s substrate-binding cleft. This interaction prevents CatK-mediated hydrolysis of type I collagen, the primary organic component of bone [2] [8].
The inhibitor exhibits exceptional selectivity for CatK across species, with inhibition constants (Ki) of 0.10 nM for human CatK, 0.049 nM for rabbit CatK, and 0.85 nM for rat CatK [2]. Selectivity profiling against other cysteine proteases reveals Ki values of 0.83 nM for cathepsin S, 1.7 nM for cathepsin L, 32 nM for cathepsin B, 82 nM for calpain I, and 69 nM for calpain II, indicating a >8- to 320-fold preference for CatK over off-target proteases [8] [9]. This specificity minimizes interference with non-skeletal physiological processes.
Table 1: Selectivity Profile of ONO-5334 for Cathepsin K vs. Related Proteases
Enzyme | Species | Inhibition Constant (Ki, nM) | Selectivity Ratio (vs. CatK) |
---|---|---|---|
Cathepsin K | Human | 0.10 | 1.0 |
Cathepsin S | Human | 0.83 | 8.3 |
Cathepsin L | Human | 1.7 | 17.0 |
Cathepsin B | Human | 32 | 320.0 |
Calpain I | Porcine | 82 | 820.0 |
Calpain II | Porcine | 69 | 690.0 |
ONO-5334 belongs to the same therapeutic class as odanacatib but exhibits distinct pharmacological properties. Both inhibitors share a reversible mechanism of CatK inhibition and demonstrate sub-nanomolar potency. However, ONO-5334 features a shorter plasma half-life (~15 hours) compared to odanacatib (~84 hours), which may influence dosing flexibility [3] [7]. Structurally, ONO-5334 incorporates a tetrahydropyranyl group and a cycloheptanecarboxamide moiety, differentiating it from odanacatib’s biaryl P1' group [1] [3].
In preclinical models, ONO-5334 suppresses bone resorption markers (e.g., serum C-telopeptide of type I collagen [CTX-I]) by 60–90% without suppressing bone formation markers (e.g., osteocalcin and bone-specific alkaline phosphatase) [8] [9]. This contrasts with bisphosphonates (e.g., alendronate), which reduce both resorption and formation. Odanacatib similarly spares formation markers but induces a slower reversal of effect after discontinuation due to its prolonged half-life [3] [6].
Table 2: Key Pharmacological Differences Between ONO-5334 and Odanacatib
Parameter | ONO-5334 | Odanacatib |
---|---|---|
Molecular Weight | 438.59 g/mol | 521.47 g/mol |
CatK Ki (Human) | 0.10 nM | 0.20 nM |
Plasma Half-Life | ~15 hours | ~84 hours |
Dosing Frequency | Once daily (clinical trials) | Once weekly (clinical use) |
Effect on Bone Formation | Minimal suppression | Minimal suppression |
Reversibility | Rapid (days) | Gradual (weeks) |
ONO-5334 disrupts osteoclast function by specifically inhibiting CatK-dependent collagenolysis without inducing osteoclast apoptosis. In human osteoclast cultures, ONO-5334 reduces bone resorption at concentrations >100-fold lower than alendronate (IC₅₀: 0.11 µM vs. 14.4 µM) [8]. Unlike bisphosphonates, it preserves osteoclast viability and actin ring structure, allowing continued secretion of non-collagenolytic signaling molecules that promote osteoblast recruitment [8] [9].
In ovariectomized (OVX) cynomolgus monkeys—a model of postmenopausal bone loss—eight months of ONO-5334 (30 mg/kg/day) suppressed urinary CTX-I to near-zero levels while maintaining serum osteocalcin at sham-operated levels. This dual effect increased cortical bone mineral density (BMD) at the femoral neck by 8.2% and improved vertebral compressive strength by 48% compared to untreated OVX controls [6] [9]. Micro-computed tomography analysis confirmed significant restoration of trabecular microstructure, including increases in bone volume fraction (+56%) and trabecular thickness (+32%) [9].
Clinical data from the 24-month OCEAN trial in postmenopausal women with osteoporosis mirrored these findings: ONO-5334 (300 mg/day) increased lumbar spine BMD by 7.0% and femoral neck BMD by 3.6%, comparable to alendronate. Notably, bone formation markers (procollagen type I N-terminal propeptide [PINP] and bone-specific alkaline phosphatase) returned to baseline levels after 12 months of treatment, whereas alendronate suppressed them persistently [4] [5]. The rapid reversibility of ONO-5334’s effects upon discontinuation—evidenced by transient increases in CTX-I and tartrate-resistant acid phosphatase 5b (TRAP5b)—further underscores its non-cytotoxic mechanism [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9